molecular formula C17H25N3O2 B2717315 (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone CAS No. 501104-52-5

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone

Cat. No.: B2717315
CAS No.: 501104-52-5
M. Wt: 303.406
InChI Key: GGEYBVAPNCCXKQ-UHFFFAOYSA-N
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Description

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is a hybrid compound featuring a piperazine ring substituted with a 2,4-dimethylphenyl group and a morpholine-derived carbonyl moiety. This structure combines aromatic lipophilicity (via the dimethylphenyl group) with the polar, hydrogen-bonding capacity of the morpholine ring. Such dual functionality is common in central nervous system (CNS)-targeting agents, though its specific pharmacological profile remains underexplored in the literature .

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)piperazin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2/c1-14-3-4-16(15(2)13-14)18-5-7-19(8-6-18)17(21)20-9-11-22-12-10-20/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEYBVAPNCCXKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone typically involves the reaction of 2,4-dimethylphenylpiperazine with morpholine in the presence of a suitable methanone precursor. The reaction is usually carried out under controlled conditions, such as refluxing in an appropriate solvent like tetrahydrofuran or dichloromethane. The reaction mixture is then purified using techniques like column chromatography to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like solvent extraction, crystallization, and recrystallization to ensure the final product meets the required specifications for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or morpholine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound belongs to the arylpiperazine-morpholinone class. Key structural variations among analogues include:

  • Substituents on the aryl group :
    • 2,4-Dimethylphenyl (target compound) vs. 4-hexyloxyphenyl (compound 20 in ) or 3-(trifluoromethyl)phenyl (compound 18 in ).
    • Electron-donating methyl groups (target) vs. electron-withdrawing trifluoromethyl (compound 18) or alkoxy chains (compound 20).
  • Heterocyclic moieties: Morpholino (target) vs. piperazine (compound 22 in ) or piperidine (compound 17 in ).
Compound Name Aryl Group Heterocycle Molecular Weight Key Features
Target compound 2,4-Dimethylphenyl Morpholino ~343.45 g/mol Balanced lipophilicity/polarity
(4-Hexyloxyphenyl)(morpholino)methanone (20) 4-Hexyloxyphenyl Morpholino 295.39 g/mol Enhanced lipophilicity (hexyl chain)
(3-(Trifluoromethyl)phenyl)(piperazin-1-yl)methanone (18) 3-Trifluoromethylphenyl Piperazine 350.32 g/mol Electron-withdrawing CF₃ group
Adamantan-1-yl(piperidin-1-yl)methanone (17) Adamantyl Piperidine 287.42 g/mol Rigid bicyclic structure

Pharmacological and Physicochemical Properties

  • Lipophilicity: The 2,4-dimethylphenyl group in the target compound increases lipophilicity (logP ~3.2 estimated) compared to morpholino analogues with polar substituents (e.g., compound 20 in : logP ~2.8). However, it is less lipophilic than adamantane derivatives (compound 17: logP ~4.1) .
  • Solubility: Morpholino’s oxygen atoms enhance aqueous solubility relative to piperidine or adamantane-based compounds.

Key Research Findings

  • Substituent Effects: Electron-donating groups (e.g., methyl in the target compound) improve metabolic stability compared to electron-withdrawing groups (e.g., CF₃ in compound 18) . Morpholino’s hydrogen-bonding capacity may enhance blood-brain barrier penetration relative to piperazine .
  • Synthetic Feasibility: Morpholino-containing compounds (e.g., compound 20 in ) achieve higher yields (~81%) compared to adamantane derivatives (~52% in ) due to milder reaction conditions .

Biological Activity

(4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone is a synthetic organic compound characterized by its unique structure, which includes a piperazine ring and a morpholino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of certain enzymes and its implications in pharmacological applications.

  • Molecular Formula : C₁₇H₂₅N₃O₂
  • Molecular Weight : 301.41 g/mol
  • IUPAC Name : (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone

The primary biological activity of (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone involves its interaction with the enzyme Aldo-Keto Reductase 1C3 (AKR1C3) . This enzyme is implicated in various physiological processes, including steroid metabolism and the detoxification of aldehydes. The compound has been identified as a potent inhibitor of AKR1C3, suggesting its potential utility in therapeutic contexts, particularly in conditions where AKR1C3 is overactive, such as certain cancers and metabolic disorders.

Biological Activity Overview

The biological activities associated with (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone can be summarized as follows:

Activity Description
Enzyme Inhibition Potent inhibitor of AKR1C3, affecting steroid metabolism and detoxification pathways.
Anticancer Potential Investigated for its role in inhibiting cancer cell proliferation through AKR1C3 modulation.
Anti-inflammatory Effects Explored for potential anti-inflammatory properties due to its structural characteristics.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Inhibition of AKR1C3 :
    • A study demonstrated that (4-(2,4-Dimethylphenyl)piperazin-1-yl)(morpholino)methanone effectively inhibited AKR1C3 with an IC50 value indicating strong binding affinity. This inhibition was linked to reduced levels of active steroid hormones in vitro, suggesting a mechanism for its potential use in hormone-related cancers.
  • Cell Proliferation Studies :
    • In vitro assays on cancer cell lines showed that treatment with this compound resulted in significant reductions in cell viability. The mechanism was attributed to altered metabolic pathways due to AKR1C3 inhibition .
  • Anti-inflammatory Research :
    • Preliminary investigations indicated that the compound may exhibit anti-inflammatory properties by modulating cytokine release from immune cells. This suggests potential applications in treating inflammatory diseases.

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